Mascaroside

Descripción

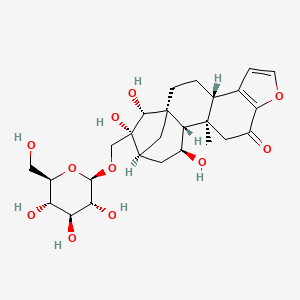

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

55465-97-9 |

|---|---|

Fórmula molecular |

C26H36O11 |

Peso molecular |

524.6 g/mol |

Nombre IUPAC |

(1R,4S,12R,13S,14S,16S,17R,18R)-14,17,18-trihydroxy-12-methyl-17-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-10-one |

InChI |

InChI=1S/C26H36O11/c1-24-8-15(29)20-12(3-5-35-20)13(24)2-4-25-7-11(6-14(28)21(24)25)26(34,23(25)33)10-36-22-19(32)18(31)17(30)16(9-27)37-22/h3,5,11,13-14,16-19,21-23,27-28,30-34H,2,4,6-10H2,1H3/t11-,13-,14+,16-,17-,18+,19-,21+,22-,23-,24-,25-,26+/m1/s1 |

Clave InChI |

SJBDVPKAXKLGPV-UKNYEQEFSA-N |

SMILES |

CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |

SMILES isomérico |

C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@H](C[C@H](C4)[C@]([C@@H]5O)(CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C=CO3 |

SMILES canónico |

CC12CC(=O)C3=C(C1CCC45C2C(CC(C4)C(C5O)(COC6C(C(C(C(O6)CO)O)O)O)O)O)C=CO3 |

Origen del producto |

United States |

Discovery, Occurrence, and Advanced Isolation Methodologies

Historical Discovery and Natural Sources of Mascaroside

This compound holds a significant place in the study of coffee chemistry as the first glucoside diterpenoid discovered in coffee beans. nih.gov Its initial isolation and characterization date back to the 1970s from the beans of Coffea vianneyi, a species native to Madagascar. nih.govresearchgate.netrsc.org This discovery marked the beginning of research into a new class of compounds within the Coffea genus. The structure of this compound was elucidated through spectroscopic methods and confirmed by X-ray analysis, revealing it to be a diterpene of the ent-kaurane type with a β-glucose unit. researchgate.netrsc.org

Following its initial discovery, this compound and its derivatives have been identified in other coffee species, although their distribution is not uniform. The compound is notably present in Coffea vianneyi. ird.frresearchgate.net Subsequent phytochemical evaluations have also detected this compound in commercially significant varieties such as Coffea arabica (Arabica) and Coffea canephora (Robusta). foodb.ca

Further research, particularly on coffee from the Yunnan province of China, has led to the isolation of a series of related compounds, namely this compound I, II, III, IV, and V, from both green and roasted Arabica coffee beans. nih.govresearchgate.netphytohub.euphytohub.eu The presence and concentration of these diterpene glycosides can vary, with some related compounds like mozambioside being found in significant amounts in Arabica coffees but only in trace levels in Robusta, suggesting its potential use as an analytical marker for Arabica. researchgate.netnih.gov

Table 1: Occurrence of this compound and Related Diterpenoid Glycosides in Coffea Species

| Compound | Coffea Species | Bean Type | Reference |

|---|---|---|---|

| This compound | C. vianneyi | Green | nih.govresearchgate.netird.fr |

| This compound | C. arabica | Not Specified | foodb.ca |

| This compound | C. canephora (Robusta) | Not Specified | foodb.ca |

| This compound I, III, IV, V | C. arabica (Yunnan) | Green | researchgate.net |

| This compound III | C. arabica (Puer) | Roasted | phytohub.eu |

| This compound IV | C. arabica (Yunnan) | Green | phytohub.eu |

| Mozambioside | C. arabica | Green | nih.govresearchgate.netnih.gov |

| Mozambioside | C. pseudozanguebariae | Green | nih.govresearchgate.net |

Advanced Extraction Techniques for this compound Enrichment

The extraction of this compound and similar furanoid glycosylated diterpenes from coffee beans relies on solvent-based methods to separate these compounds from the complex matrix of the coffee bean. Research has demonstrated the efficacy of using a combination of organic solvents for this purpose. One documented successful approach involves clean-up steps with a chloroform/acetone mixture followed by extraction with 80% ethanol from green Coffea arabica grains. researchgate.net This multi-step solvent process is designed to effectively solubilize and isolate these polar glycosidic compounds from the less polar components of the bean.

To concentrate the diterpene glycosides from the initial solvent extract, modern solid-liquid extraction techniques are employed. A key strategy involves the use of macroporous polymeric resins. For instance, the crude extract obtained from solvent extraction can be passed through a column packed with XAD-2 resin. researchgate.net This material adsorbs the compounds of interest, allowing for the removal of unwanted substances. The retained glycosides can then be eluted, resulting in a significantly enriched fraction, which is a crucial step for subsequent purification and analysis. This methodology has proven to be efficient, with high recovery rates reported for this compound derivatives. researchgate.net

Chromatographic and Separation Science for this compound Purification

Following extraction and enrichment, the purification and identification of this compound require sophisticated analytical techniques. The final isolation and structural confirmation of this compound and its analogues are achieved through a combination of chromatographic and spectroscopic methods.

Hyphenated techniques, which couple separation with detection, are central to this process. Methods such as Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) and Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) have been extensively used for the identification of these compounds. researchgate.net For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. researchgate.net Furthermore, X-ray crystallography has been a cornerstone technique since the initial discovery of this compound, providing unambiguous proof of its molecular structure and stereochemistry. nih.govresearchgate.netrsc.org

Table 2: Analytical Techniques for this compound Purification and Identification

| Technique | Purpose | Reference |

|---|---|---|

| Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) | Identification and separation | researchgate.net |

| Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) | Identification and mass determination | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | nih.govresearchgate.net |

| X-ray Crystallography | Definitive structural and stereochemical analysis | nih.govresearchgate.netrsc.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis and quantification of this compound and its derivatives in coffee extracts. nih.govmdpi.com These techniques offer high resolution and sensitivity, enabling the separation of complex mixtures of phytochemicals. nih.gov

In the analysis of Coffea species, HPLC has been employed to determine the biochemical diversity, including the content of diterpene glycosides. researchgate.net A notable analytical challenge is the co-elution of this compound with Mozambioside, another diterpene glycoside, under certain experimental conditions, which requires careful method optimization for accurate quantification. researchgate.net UPLC, an evolution of HPLC that uses smaller particle-size columns, provides even greater resolution, higher sensitivity, and faster analysis times. mdpi.commdpi.com UPLC coupled with mass spectrometry, such as time-of-flight (TOF-MS), is a powerful platform for the comprehensive profiling and identification of compounds like this compound in green coffee beans. mdpi.comnih.gov

The development of a typical HPLC or UPLC method for this compound analysis involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector settings. mdpi.com Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar glycosides. mdpi.com

Click to view data table: Typical Parameters for HPLC/UPLC Analysis of Plant Glycosides

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separates compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) | Acid improves peak shape and ionization for MS detection. Gradient elution allows for separation of compounds with a wide range of polarities. mdpi.commdpi.com |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides UV-Vis spectra for preliminary identification, while MS provides mass information for definitive identification and structural elucidation. nih.govmdpi.com |

Preparative Column Chromatography Techniques

The isolation of this compound from crude plant extracts for structural elucidation and biological studies relies on various preparative column chromatography techniques. nih.gov This multi-step process is designed to separate the target compound from a multitude of other substances present in the coffee bean matrix. mdpi.com

The typical isolation workflow begins with the extraction of coffee beans, usually with methanol. rhhz.net The resulting crude extract is then subjected to a series of chromatographic separations. An initial fractionation is often performed using silica gel column chromatography, where solvents of increasing polarity are used to elute different classes of compounds. mdpi.com Further purification of the this compound-containing fractions is commonly achieved using other chromatographic media. Sephadex LH-20, a size-exclusion chromatography resin, is effective for removing pigments and other low molecular weight impurities. nih.gov

For final purification to obtain high-purity this compound, preparative HPLC is often the method of choice. nih.govsigmaaldrich.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, yielding milligram to gram quantities of the pure compound. pharmasalmanac.com

Click to view data table: Common Preparative Chromatography Techniques for Natural Product Isolation

| Technique | Stationary Phase | Separation Principle | Application in this compound Isolation |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Adsorption (Polarity) | Initial fractionation of the crude extract. mdpi.com |

| Sephadex LH-20 Chromatography | Hydroxypropylated dextran gel | Size Exclusion & Adsorption | Removal of pigments and other impurities. nih.gov |

| Macroporous Resin Chromatography | Non-polar or weakly polar polymers (e.g., AB-8) | Adsorption (Hydrophobic & van der Waals interactions) | Enrichment and preliminary purification of total glycosides from aqueous extracts. nih.gov |

| Preparative HPLC | Reversed-Phase C18 or other bonded silica | Partition (Hydrophobicity) | Final, high-resolution purification of this compound. nih.gov |

Advanced Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to clean up and concentrate analytes like this compound from complex sample matrices prior to instrumental analysis. sigmaaldrich.com SPE is more efficient than traditional liquid-liquid extraction, offering advantages such as reduced solvent consumption, higher recovery rates, and the potential for automation. researchgate.net

The principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or vice-versa. sigmaaldrich.com For the isolation of diterpene glycosides from coffee extracts, reversed-phase SPE cartridges are commonly employed. Sorbents such as C18-bonded silica or polymeric materials (e.g., styrene-divinylbenzene) are effective at retaining moderately polar compounds like this compound from an aqueous sample. nih.govnih.gov

An optimized SPE protocol for this compound would typically involve four steps:

Conditioning: The cartridge is washed with an organic solvent (e.g., methanol) followed by water to activate the sorbent. nih.gov

Loading: The pre-treated coffee extract (e.g., diluted in water) is passed through the cartridge. This compound and other hydrophobic compounds are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove highly polar impurities like sugars and organic acids. nih.gov

Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between this compound and the sorbent, eluting the purified and concentrated analyte for subsequent HPLC or UPLC analysis. nih.gov

The choice of sorbent and the specific solvents used in each step are critical for achieving selective extraction and high recovery of the target compound. nih.gov

Elucidation of Mascaroside Chemical Structure and Analogs

Primary Structure Determination of Mascaroside

The definitive molecular structure of this compound was established through a combination of advanced analytical techniques. Spectroscopic methods provided initial insights, which were later confirmed by X-ray crystallography. researchgate.net The compound was identified as a diterpene of the ent-kaurane type, featuring a β-D-glucopyranosyl unit attached at the C-17 position of the aglycone. researchgate.net Key structural features of the diterpenoid skeleton include a ketone group at C-2 and hydroxyl groups at C-11 and C-15. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for the complete structural assignment of this compound and its derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and number of protons and carbons in the molecule.

Two-dimensional (2D) NMR experiments were critical in assembling the complex structure by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations (typically over two to three bonds) between protons and carbons. It is particularly useful for connecting different fragments of the molecule, such as linking the sugar unit to the aglycone and establishing the positions of functional groups on quaternary carbons.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

The application of these extensive 1D and 2D NMR analyses was fundamental in the structural elucidation of newly isolated analogs, such as Mascarosides I and II. nih.gov

Structural Diversity of this compound Series (Mascarosides I-V)

Following the discovery of the parent this compound, a series of related compounds, designated Mascarosides I through V, were isolated from both green and roasted Arabica coffee beans from Yunnan, China. researchgate.net These compounds share the same fundamental this compound skeleton but exhibit variations in their substitution patterns. This structural diversity arises from different oxidation states or substitution at various positions on the ent-kaurane core. The elucidation of these analogs was accomplished through extensive spectroscopic analysis, primarily using the NMR techniques described above. nih.gov

| Compound | Key Structural Features / Variations | Source |

|---|---|---|

| This compound | Parent compound with a keto group at C-2, hydroxyls at C-11 & C-15, and glucose at C-17. | Coffea vianneyi |

| This compound I | Analog with variations on the diterpenoid core. | Roasted Coffea Arabica var. yunnanensis |

| This compound II | Analog with variations on the diterpenoid core. | Roasted Coffea Arabica var. yunnanensis |

| This compound III | Analog with variations on the diterpenoid core. | Green Coffea Arabica var. yunnanensis |

| This compound IV | Analog with variations on the diterpenoid core. | Green Coffea Arabica var. yunnanensis |

| This compound V | Analog with variations on the diterpenoid core. | Green Coffea Arabica var. yunnanensis |

Related Diterpenoid Glycosides and Structural Comparisons

This compound belongs to the broader class of ent-kaurane diterpenoid glycosides, which are found in various plant species, including several within the Coffea genus. Comparing this compound with other structurally similar compounds provides insight into the chemical diversity of this class.

Mozambioside: Isolated from Coffea arabica and Coffea pseudozanguebariae, mozambioside is structurally related to this compound. researchgate.net It is characterized as 11-O-(β-O-glucopyranosyl)-cafestol-2-one. Unlike this compound where the glucose unit is at C-17, in mozambioside, the sugar is attached at the C-11 hydroxyl group of a cafestol-like aglycone. researchgate.net Mozambioside is classified as a furokaurane-type diterpene glycoside, highlighting a key difference in the aglycone skeleton compared to the more common kaurane (B74193) structure of this compound. researchgate.net

Cofaryloside: This is another ent-kaurane diterpenoid glycoside found in coffee beans. While sharing the same general tetracyclic core, cofaryloside and its derivatives, such as 20-nor-cofaryloside I and II, can exhibit significant structural rearrangements. For instance, the 20-nor-cofarylosides feature a migration of the methyl group from C-10 to C-9, a feature not seen in this compound. researchgate.net

| Feature | This compound | Mozambioside | Cofaryloside |

|---|---|---|---|

| Diterpene Type | ent-Kaurane | Furokaurane (Cafestol-type) | ent-Kaurane (can be rearranged) |

| Glycosylation Site | C-17 | C-11 | Variable (e.g., C-19 in some derivatives) |

| Key Aglycone Features | Keto group at C-2 | Keto group at C-2, furan (B31954) ring | Can have lactone rings or spiro-carbons in derivatives |

The ent-kaurane skeleton is a tetracyclic diterpenoid structure that serves as the foundation for a vast number of natural products. nih.govfrontiersin.org These compounds are characterized by a perhydrophenanthrene system fused to a cyclopentane (B165970) ring. researchgate.net

The structural diversity within this class arises from several factors:

Oxidation Patterns: The placement of hydroxyl, keto, or carboxyl groups at various positions on the carbon skeleton is a primary source of variation.

Glycosylation: The attachment of one or more sugar units at different hydroxyl groups of the aglycone creates a wide array of glycosides.

Rearrangements: The carbon skeleton itself can undergo rearrangements, such as methyl group migrations or ring contractions/expansions, leading to related but distinct structural subtypes. pleiades.online

This compound and its analogs are classic examples of this structural theme, possessing the characteristic tetracyclic core functionalized with hydroxyl and keto groups and appended with a glucose moiety. researchgate.net

Preclinical Investigation of Mascaroside S Biological Activities and Molecular Mechanisms

In Vitro Cellular Activity Profiles

Table 1: Cytotoxic Activity of Mascaroside and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Cytotoxic Activity | Reference |

| This compound III | HL-60, A-549, SMMC-7721, MCF-7, SW480 | No evident inhibition | nih.govnih.gov |

| This compound I | HL-60, SMMC-7721, A-549, MCF-7, SW480 | No cytotoxic activity | mdpi.com |

| This compound II | HL-60, SMMC-7721, A-549, MCF-7, SW480 | No cytotoxic activity | mdpi.com |

While direct studies specifically on this compound's anti-inflammatory effects in RAW 264.7 macrophages with detailed NO production inhibition data were not explicitly found in the provided search results for this compound itself, the broader context of diterpenoids from coffee beans suggests potential anti-inflammatory activities. nih.gov Research on other compounds in RAW 264.7 macrophage models demonstrates that the inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory effects. e-fas.orgnih.govjpionline.orgimrpress.commdpi.com For instance, certain phenolic compounds and other natural products have been shown to significantly decrease NO production in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner, indicating their anti-inflammatory potential. e-fas.orgjpionline.orgmdpi.com This mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis. jpionline.orgimrpress.commdpi.com

The diterpenoids found in coffee beans, including mascarosides, are known to possess a broad spectrum of biological activities, which often include antioxidant properties. nih.gov While specific detailed data tables for this compound's antioxidant activity in cellular systems were not directly retrieved, general research on plant extracts and natural compounds highlights various cellular assays used to assess antioxidant effects. These assays often involve measuring the ability of compounds to scavenge reactive oxygen species (ROS) or reactive nitrogen species (RNS), protect against oxidative DNA damage, and upregulate cellular defense enzymes. nih.govnih.govmdpi.com For example, studies utilize methods such as the cell antioxidant assay (CAA) and Nrf2/ARE gene reporter systems to quantify antioxidant effects in live cells. mdpi.com

This compound has been investigated for its alpha-glucosidase inhibitory activity. Alpha-glucosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. wikipedia.orgnih.govmdpi.com Studies have evaluated the alpha-glucosidase inhibition activity of various ent-kaurane diterpenoids, including mascarosides. researchgate.net The inhibition of alpha-glucosidase can reduce the cleavage of glucose from disaccharides or oligosaccharides, which helps to inhibit postprandial hyperglycemia. mdpi.com

In Vivo Animal Model Studies on Biological Efficacy

While the provided search results did not yield specific detailed in vivo animal model studies directly focusing on the anti-inflammatory effects of this compound, the broader field of phytochemical research extensively utilizes animal models to evaluate anti-inflammatory activity. nih.govijpras.comnih.govresearchgate.netmdpi.com These models are crucial for translating in vitro findings to a physiological context and include methods like the carrageenan-induced paw edema model or TPA-induced ear edema model, which measure reductions in swelling and inflammation. ijpras.comresearchgate.netmdpi.com Such studies aim to identify new anti-inflammatory agents from natural sources with selective action and reduced toxicity, often by observing their impact on inflammatory mediators and cytokines. nih.govnih.gov

Potential Antidiabetic and Antidiapogenic Activities in Animal Models

Animal models play a vital role in evaluating the potential antidiabetic and antidiapogenic (preventing or delaying the onset of diabetes) activities of compounds. Diverse animal models have been developed to mimic different aspects of human diabetes mellitus, including spontaneously induced models like the non-obese diabetic (NOD) mouse and BioBreeding (BB) rat, and chemically induced models such as those using streptozotocin (B1681764) (STZ) medsci.orgnih.govnih.govfrontiersin.orgfrontiersin.org. These models allow researchers to investigate a compound's impact on glucose metabolism, insulin (B600854) sensitivity, pancreatic beta-cell function, and the progression of diabetic complications. Despite the general importance of such studies, specific detailed research findings on the potential antidiabetic and antidiapogenic activities of this compound in animal models were not found in the currently available literature.

Table 1: Summary of this compound's Potential Antidiabetic and Antidiapogenic Activities in Animal Models

| Activity Type | Animal Model Investigated | Key Findings for this compound | Reference |

| Antidiabetic/Antidiapogenic Effect | Not specifically reported | No specific data found | N/A |

Investigation of Molecular Targets and Signaling Pathways

Understanding the molecular targets and the modulation of cellular signaling pathways by a compound is fundamental to deciphering its mechanism of action and therapeutic potential. This involves identifying the specific proteins or enzymes with which the compound interacts and the downstream cellular processes that are subsequently affected.

Ligand-protein interaction profiling is a critical approach in drug discovery and mechanistic studies, aiming to identify and characterize the specific binding interactions between a small molecule (ligand) and its target protein rsc.orgnih.gov. This profiling can reveal the nature of interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges, and provide insights into the binding affinity and specificity ajchem-a.com. Techniques like molecular docking and molecular dynamics simulations are often employed to predict and analyze these interactions rsc.orgprotocols.io. However, specific detailed research findings on this compound's ligand-protein interaction profiling were not found in the currently available literature.

Table 2: Summary of this compound's Ligand-Protein Interaction Profiling

| Interaction Type | Target Protein(s) | Key Findings for this compound | Reference |

| Ligand-Protein Interactions | Not specifically reported | No specific data found | N/A |

Enzymes are crucial proteins that catalyze biochemical reactions, and their modulation (either inhibition or activation) by chemical compounds can significantly impact physiological pathways and maintain homeostasis patsnap.comwikilectures.eu. Enzyme modulators can bind to the active site (competitive inhibition) or to allosteric sites, leading to conformational changes that alter enzyme activity wikilectures.eu. Understanding how a compound modulates specific enzymatic activities provides direct evidence of its biochemical effects. Nonetheless, specific detailed research findings on this compound's modulation of key enzymatic activities were not found in the currently available literature.

Table 3: Summary of this compound's Modulation of Key Enzymatic Activities

| Enzyme Class/Specific Enzyme | Type of Modulation (Inhibition/Activation) | Key Findings for this compound | Reference |

| Not specifically reported | Not specifically reported | No specific data found | N/A |

Cellular signaling cascades are complex networks that transmit signals from outside to inside the cell, regulating diverse cellular processes such as cell proliferation, differentiation, survival, and metabolism researchgate.netlibretexts.org. Key pathways often investigated include the PI3K-AKT pathway, MAPK/ERK pathway, and Wnt/β-catenin pathway, whose dysregulation is implicated in various diseases nih.govmdpi.comfrontiersin.org. Compounds can exert their biological effects by directly or indirectly influencing the components of these cascades, leading to altered cellular responses mdpi.comscielo.brnih.gov. However, specific detailed research findings on this compound's regulation of cellular signaling cascades were not found in the currently available literature.

Table 4: Summary of this compound's Regulation of Cellular Signaling Cascades

| Signaling Pathway | Effect on Pathway (Activation/Inhibition) | Key Findings for this compound | Reference |

| Not specifically reported | Not specifically reported | No specific data found | N/A |

Structure Activity Relationship Sar Studies of Mascaroside and Its Analogs

Correlating Structural Features with Biological Activity Profiles

The biological activities of ent-kaurane diterpenoids, including mascaroside and its analogs, are significantly influenced by their variable substitution patterns within the chemical skeleton. mdpi.comresearchgate.net While ent-kaurane diterpenoids are generally known for various bioactivities, such as cytotoxic and anti-inflammatory properties, specific structural features play a critical role in determining their efficacy. mdpi.com

For instance, studies on this compound I and II, along with new mascarosides (III-V), isolated from Yunnan Arabica beans, indicated no antitumor activity in certain cell lines. mdpi.comresearchgate.netnih.gov This suggests that the specific structural arrangements or functional groups present in these mascarosides might not be conducive to cytotoxic effects in the tested cancer cell lines. Conversely, some non-glycoside cafestol-type diterpenoids, which lack the sugar moiety, have shown anti-inflammatory action by inhibiting nitric oxide (NO) production in macrophages. mdpi.com The presence of a carbonyl group at C-2 in a cafestol (B1668206) analog, even in free diterpenoids, has been suggested to affect bioactivity. mdpi.com

The following table summarizes some observed correlations between this compound analogs and their cytotoxic activity:

| Compound Name | Structural Feature | Cytotoxic Activity (HL-60, SMMC-7721, A-549, MCF-7, SW480 cell lines) | Reference |

| This compound I | Glycoside | No evident inhibition | mdpi.comresearchgate.net |

| This compound II | Glycoside | No evident inhibition | mdpi.comresearchgate.net |

| This compound III | Glycoside | No evident inhibition | researchgate.netnih.gov |

| This compound IV | Glycoside | No evident inhibition | researchgate.netnih.gov |

| This compound V | Glycoside | No evident inhibition | researchgate.netnih.gov |

| Cafestol analog | Carbonyl at C-2 | Affects bioactivity (for anti-inflammatory, not cytotoxic) | mdpi.com |

Impact of Glycosylation on Pharmacological Efficacy

Glycosylation, the process of attaching sugar moieties to a molecule, is a significant post-translational modification that can profoundly influence the pharmacological properties of natural products and therapeutic compounds. mdpi.comnih.gov In the context of this compound, which is a glucoside diterpenoid with a glucose unit at C-17, the presence and nature of this sugar moiety are critical for its biological profile. researchgate.net

Research suggests that glycosylation can enhance solubility and stability, and improve biological and pharmacological properties such as tyrosinase inhibitory activity, browning-resistant activity, and antitumor properties, often by increasing bioavailability or, in some cases, by decreasing toxicity and side effects. mdpi.com However, for mascarosides I, II, III, IV, and V, which are all glycosides, studies have shown a lack of cytotoxic activity against various cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480). mdpi.comresearchgate.netnih.gov This indicates that while glycosylation can be beneficial for other compounds, in the case of these specific mascarosides, it does not confer antitumor activity in the tested models. This highlights that the impact of glycosylation is highly specific to the compound and the targeted biological activity.

Influence of Diterpenoid Skeleton Modifications on Bioactivity

This compound possesses an ent-kaurane diterpenoid skeleton. researchgate.net Modifications to this core structure, including oxidation patterns, can significantly alter the bioactivity of these compounds. mdpi.com The ent-kaurane group is recognized for various bioactivities, including cytotoxic and anti-inflammatory effects. mdpi.com

For example, this compound itself features a keto group at C-2, which is a common oxidation site in other isolated diterpenoids. researchgate.net Studies have indicated that oxidation at C-2 can affect bioactivity, even in non-glycoside diterpenoids. mdpi.com The variable substitution pattern in the chemical skeleton is a key factor influencing the outcomes of biological assays for ent-kaurane diterpenoids. mdpi.comresearchgate.net This implies that even subtle changes, such as the position of hydroxyl groups or the presence of a carbonyl group, can lead to different biological responses.

In Silico Approaches to SAR: Molecular Docking and Computational Analysis

In silico methods, such as molecular docking and computational analysis, are powerful tools in drug discovery and SAR studies. They allow for the prediction of binding conformations and interactions between ligands (like this compound or its analogs) and protein binding sites, offering insights into potential biological activities. mdpi.comnih.gov These methods can help in rationally filtering synthetic optimization options, potentially saving time and cost in lead optimization. nih.gov

While specific in silico studies on this compound were not detailed in the provided search results, the general application of these techniques to diterpenoids and other bioactive compounds is well-established. Molecular docking, for instance, predicts the preferred orientation of one molecule to another to form a stable complex, based on binding energies and inhibition constants. europeanreview.org Computational methods, including density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and molecular orbital (HOMO, LUMO) analyses, are used to characterize molecular structures and identify electrophilic and nucleophilic regions, which are crucial for understanding interactions with biological targets. mdpi.com Such analyses can help in designing analogs with improved potency or other desired properties by understanding the critical structural elements involved in binding. drugdesign.orgnih.gov

Synthetic Approaches and Chemical Derivatization Strategies

Total Synthesis of the Mascaroside Core Skeleton

The total synthesis of complex natural products like this compound involves the de novo construction of their entire molecular architecture from simpler precursors. While the structure of this compound, including its diterpene aglycone, has been elucidated through spectroscopic methods and X-ray analysis, detailed reports on the complete total synthesis of the this compound core skeleton are not extensively documented in the readily available literature. wikidata.orgwikipedia.org The aglycone part of this compound is structurally similar to cafestol (B1668206), another well-known coffee diterpene. wikidata.org Total synthesis efforts for other intricate diterpenoids often involve multi-step sequences designed to build complex polycyclic frameworks and introduce specific functionalities with high stereo- and regioselectivity. researchgate.netnih.govnih.gov These strategies typically address challenges such as the formation of multiple chiral centers and the construction of fused ring systems.

Semi-Synthesis for Analog Generation

Semi-synthesis leverages naturally occurring compounds as starting materials to produce novel derivatives with altered chemical and biological properties. This approach is particularly valuable for complex natural products, where isolating sufficient quantities for extensive study or modifying specific sites through total synthesis can be challenging. A series of this compound variants, including this compound I, III, IV, and V, have been isolated from coffee beans, suggesting the natural occurrence of structural analogs. thegoodscentscompany.comwikipedia.org While these naturally occurring variants indicate the potential for structural diversification around the this compound scaffold, specific semi-synthetic routes for the generation of this compound analogs from its natural isolates are not widely detailed in the current search results. General semi-synthesis strategies for terpenoids often focus on modifying existing functional groups or introducing new ones to enhance or alter biological activities.

Chemoenzymatic Synthesis of Glycosylated Derivatives

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly advantageous for the creation of complex glycosylated compounds, such as this compound, which features a β-glucose unit attached to its diterpene core. wikidata.orgwikipedia.org Enzymes, notably glycosyltransferases (GTs) and glycoside hydrolases (GHs), are highly efficient in catalyzing the formation of glycosidic bonds with remarkable regio- and stereoselectivity, which can be difficult to achieve solely through chemical means. While the general principles of chemoenzymatic glycosylation are well-established for various natural products, leading to derivatives with potentially enhanced bioactivities or physicochemical properties, specific examples or detailed methodologies for the chemoenzymatic synthesis of this compound or its glycosylated derivatives were not found in the provided information.

Advanced Chemical Modification Techniques for Structure Diversification

Chemical modification techniques are crucial for diversifying the structure of natural products, enabling the exploration of structure-activity relationships and the development of new compounds. This compound, with its distinct functional groups, offers several sites for targeted chemical modifications.

Non-Covalent Derivatization Strategies

Non-Covalent Derivatization (NCD) represents an alternative to traditional covalent modification, focusing on temporarily altering the properties of a compound by directing intermolecular interactions. NCDs are formed by incorporating one or more coformer molecules into the matrix of a parent compound through non-covalent forces such as hydrogen bonding, Van der Waals forces, ionic interactions, and pi-pi stacking. This approach often involves solventless grinding of reactants, leading to the full incorporation of both components and minimizing waste generation. NCDs can significantly change critical product performance factors, including solubility, melting point, optical properties, and stability, without forming new covalent bonds. An illustrative example of NCD is the use of cocrystals between hydroquinone (B1673460) and bis-(N,N-dialkyl)terephthalamides to control the diffusion and solubility of hydroquinone in Polaroid films. However, specific applications of non-covalent derivatization strategies directly to this compound are not described in the current literature.

Directed Functionalization at Specific Sites (e.g., C-2, C-11, C-15, C-17)

This compound possesses several reactive sites amenable to directed functionalization: a keto group at C-2, hydroxyl groups at C-11 and C-15, and a β-glucose unit attached at C-17. wikidata.orgthegoodscentscompany.comwikipedia.org

C-2 Position: The C-2 position bears a keto group, and this site is recognized as a common oxidation site in other diterpenoids. wikidata.orgthegoodscentscompany.comwikipedia.org Oxidation at C-2 has been noted to potentially influence the bioactivity of diterpenoids. thegoodscentscompany.com Chemical modifications at this site could involve reduction to a hydroxyl group, or further derivatization of the ketone, such as oxime or hydrazone formation, which can enhance detection signals in analytical methods.

C-11 and C-15 Positions: These positions feature hydroxyl groups. Hydroxyl groups are versatile sites for chemical modification. General strategies for derivatizing hydroxyl functional groups include esterification using acyl chlorides, organic anhydrides, or isocyanates. For instance, dansyl chloride is commonly employed for derivatization of both phenolic and alcohol hydroxyl groups. Regioselective modifications of primary and secondary alcohols are also possible, with primary alcohols typically reacting faster. The introduction of a hydroxyl group at C-15 has been demonstrated through chemical methods in other diterpenes.

C-17 Position: this compound is characterized by a β-glucose unit attached at C-17. wikidata.orgwikipedia.org While the glycosidic linkage itself is a defining feature of this compound, the glucose moiety or the C-17 position could be targets for further derivatization. For example, the synthesis of C-17-functionalized spongiane diterpenes involves introducing oxygen functionality at this position. Modifications could include acylation of the hydroxyl groups on the glucose unit, or enzymatic transformations to alter the sugar moiety or its linkage.

Despite the known reactivity of these sites in diterpenoids, detailed specific reaction schemes or extensive research findings on the directed functionalization of this compound at C-2, C-11, C-15, or C-17 were not explicitly provided in the search results.

Advanced Analytical Characterization and Quantification Methods

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of molecular formulas and the detection of mascaroside in complex samples. Its ability to provide accurate mass measurements aids in distinguishing this compound from other compounds with similar nominal masses.

Untargeted metabolomics, often coupled with HRMS, is a powerful strategy for comprehensively analyzing and comparing metabolic profiles in various samples researchgate.netmdpi.com. This approach allows for the detection and tentative identification of a wide range of metabolites, including this compound, without prior knowledge of their presence researchgate.netmdpi.com.

In studies investigating coffee quality, untargeted metabolomics using ultra-high pressure liquid chromatography coupled with quadrupole-time-of-flight (UHPLC-QTOF) mass spectrometry has identified this compound as a significant compound. For instance, this compound was found to be significantly abundant in high-quality coffee samples, with a VIP score of 1.32 and a Log FC of 6.87 nih.gov. Another study utilizing UPLC-Orbitrap-MS/MS for untargeted metabolomic analysis of hot and cold brew coffee detected this compound I (C26H36O10) and this compound II (C26H34O9) mdpi.com.

Table 1: this compound Detection in Untargeted Metabolomics Studies

| Compound | Molecular Formula | Exact Mass (m/z) | Ionization Mode | Retention Time (min) | VIP Score | Log FC |

| This compound I | C26H36O10 | 508.2311 mdpi.com | [M+H]+ mdpi.com | 9.4 mdpi.com | - | - |

| This compound II | C26H34O9 | 490.2206 mdpi.com | [M+H]+ mdpi.com | 10 mdpi.com | - | - |

| This compound | - | - | - | - | 1.32 nih.gov | 6.87 nih.gov |

Note: VIP score and Log FC values are specific to the study on coffee sensory quality nih.gov.

Tandem Mass Spectrometry (MS/MS), particularly with Collision-Induced Dissociation (CID), is crucial for obtaining structural information about this compound by analyzing its fragmentation patterns wikipedia.orgthermofisher.com. In CID, selected precursor ions are accelerated and collide with neutral gas molecules, converting kinetic energy into internal energy, which leads to bond breakage and the formation of smaller fragment ions wikipedia.orgthermofisher.com. This process provides a molecular "fingerprint" that aids in structural determination thermofisher.com.

For this compound, MS/MS data has been used for tentative identification. For example, in a phytochemical exploration of Neolitsea pallens leaves using UPLC-Q-TOF-MS/MS, a compound was tentatively identified as this compound based on its MS/MS fragmentation patterns and comparison with previously reported literature d-nb.info. The molecular formula of this compound III (C36H44O13) was deduced from its molecular ion peak at m/z [M + Na]+ 707.2670 in HREIMS (calculated for C36H44O13Na, 707.2674) nih.gov.

Table 2: Representative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss/Significance | Reference |

| [M-H]- (e.g., 523.21875 for C26H36O11) mdpi.com | 361.6602, 179.07140, 165.05576, 101.02450 mdpi.com | Loss of glycose moiety (C6H10O5) and other fragments mdpi.com | mdpi.com |

| [M+Na]+ (707.2670 for C36H44O13) nih.gov | - | Molecular ion for this compound III nih.gov | nih.gov |

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications

Chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS and GC-MS, are widely applied for the separation, identification, and quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating compounds in a sample before analyzing their mass-to-charge ratios creative-proteomics.comchromatographytoday.com. LC-MS/MS, with its two stages of mass spectrometry, offers enhanced sensitivity and is ideal for complex mixtures or low-abundance compounds creative-proteomics.com. It is particularly useful for both qualitative and quantitative analysis, especially for unknown compounds, and commonly employs Multiple Reaction Monitoring (MRM) for high accuracy and interference resistance in quantitative analysis creative-proteomics.com. This compound has been identified in various coffee species using LC-HRMS for untargeted metabolomics researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography, which vaporizes and separates a sample into components, with a mass spectrometer that fragments and analyzes these components chromatographytoday.comwikipedia.org. While GC-MS is highly effective for volatile and semi-volatile compounds, this compound, being a diterpenoid glycoside, is typically less volatile and thus more commonly analyzed by LC-MS based methods. However, GC analysis has been used to identify the D-form of glucose after acid hydrolysis of this compound nih.gov. GC-MS is generally used for identifying and quantifying organic substances in complex mixtures, including food and beverage analysis for flavor compounds or contaminants wikipedia.orgmeasurlabs.com. Predicted GC-MS spectra for this compound (non-derivatized and 2 TMS derivatized) are available, indicating its potential for analysis if appropriately derivatized to increase volatility foodb.ca.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide complementary information to mass spectrometry, crucial for the definitive structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the complete structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively used.

For this compound, extensive spectroscopic analyses, including 1D and 2D NMR (HSQC, HMBC, COSY, and ROESY), have been employed to establish its structure and that of its related diterpenoid glucosides acs.orgnih.gov. For instance, the structure of this compound III was elucidated using these techniques, revealing 36 carbon resonances attributed to a monosaccharide, a cinnamic acid group, and an aglycone moiety nih.gov. Key NMR data, such as coupling constants, have been used to confirm specific configurations, like the β-anomeric proton of glucose (J1′,2′ = 7.8 Hz) and the trans double bond of the cinnamic acid group (J2″,3″ = 15.9 Hz) in this compound III nih.gov. Comparison of NMR data also confirmed the relative configuration of this compound III to be the same as this compound I nih.gov.

Table 3: Key NMR Spectroscopic Data for this compound III (Example)

| NMR Type | Chemical Shifts (δ) | Coupling Constants (J) | Assignment/Significance | Reference |

| 13C NMR | δC 15.7 (methyl), 7 methylenes, 6 methines, 6 quaternary carbons nih.gov | - | Total 36 carbon resonances, indicating monosaccharide, cinnamic acid, and aglycone moieties nih.gov | nih.gov |

| 1H NMR | δH 6.80 (d), 7.10 (d) (aromatic), 4.29, 4.69 (H-6′) nih.gov | J2″,3″ = 15.9 Hz (cinnamic acid), J1′,2′ = 7.8 Hz (glucose) nih.gov | Confirmation of trans cinnamic acid and β-glucose configuration nih.gov | nih.gov |

| ROESY | H-11/H-20, H-5/H-9, H-9/H-15b, H-15b/H2-17 nih.gov | - | Assignment of α-orientated H-11 and β-orientated CH2OH-17 nih.gov | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound and its electronic transitions, respectively.

IR spectroscopy helps identify characteristic functional groups through their unique vibrational frequencies. For this compound III, the IR spectrum indicated the presence of hydroxyl groups (3440 cm−1) and an α,β-unsaturated ketone group (1650 cm−1) nih.gov. These characteristic absorption bands contribute to the structural understanding of the compound.

UV-Vis spectroscopy measures the absorbance or transmittance of light as a function of wavelength, primarily used for quantitative analysis and identifying compounds with chromophores sci-hub.selibretexts.orgmeasurlabs.com. While specific UV-Vis data for this compound are less detailed in the provided context, diterpenoids like this compound, especially those with α,β-unsaturated ketone or aromatic moieties (like the cinnamic acid group in this compound III), would exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions nih.govcabidigitallibrary.org. UV-Vis spectroscopy can be used to identify the presence of organic compounds and quantify their concentrations measurlabs.com.

Quantitative Analysis of this compound in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as coffee beans and their derived products, involves the application of advanced analytical techniques designed to overcome matrix effects and ensure accurate and precise measurements. While this compound has been consistently detected in various coffee types, including Coffea arabica and Coffea canephora, its precise quantification has often been noted as a challenge or has not always been explicitly reported in readily accessible summaries of research findings. mdpi.com

Advanced Analytical Methodologies: Modern analytical chemistry employs highly sensitive and selective techniques for the characterization and quantification of complex molecules like this compound.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight (UHPLC-QTOF) and Head Space-Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS): These platforms have been utilized in untargeted metabolomics approaches to profile coffee samples. In such studies, this compound has been identified as a compound with significant abundance, particularly in high-quality coffee samples, suggesting its potential as a quality marker. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Resolution Nuclear Magnetic Resonance (HR-NMR): These techniques are instrumental for the detection and characterization of diterpenoids, including this compound and its derivatives, in complex matrices like coffee. UHPLC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for quantifying trace components. nih.govresearchgate.net Orbitrap mass spectrometry (OMS), a type of HR-MS, is recognized for its high mass accuracy and ability to streamline sample pretreatment, facilitating efficient identification and quantification in complex matrices. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: This sample preparation method, combined with techniques like HPLC/UV-FL, has demonstrated efficiency and robustness for the extraction of furanoid glycosylated diterpenes, a class that includes mascarosides, from green coffee beans. A study reported an 81% recovery rate for these compounds after a column cleanup step, indicating the method's effectiveness in isolating these diterpenes from the complex coffee matrix. The robustness of the method was further supported by molecular ions exhibiting an error of less than 5 ppm. researchgate.net

Research Findings on this compound Quantification: While specific numerical concentrations (e.g., in mg/g or µg/g) of this compound in various coffee types are not consistently detailed in the provided search results, research indicates that this compound and its derivatives are present and their levels can vary. For instance, studies have observed that derivatives such as this compound I, II, and IV accumulate differentially across different varieties of Coffea arabica, with certain varieties showing higher contents. mdpi.com This qualitative observation implies that quantitative analysis was performed to establish these differences, even if the precise data points are not extracted here. The challenge in quantifying this compound in some contexts has been noted, with some sources indicating its detection but not quantification in certain food matrices. mdpi.com

Analytical Performance Parameters: Method validation is critical to ensure the reliability of quantitative analysis. Key parameters assessed during validation include accuracy (often expressed as recovery), precision (repeatability and intermediate precision), linearity, limit of detection (LOD), and limit of quantification (LOQ). For the extraction of furanoid glycosylated diterpenes, which include mascarosides, a QuEChERS-based method demonstrated a notable recovery rate and robustness. researchgate.net

Table 1: Analytical Performance Parameters for Furanoid Glycosylated Diterpenes (including Mascarosides) in Green Coffee Beans

| Parameter | Value | Method/Context | Source |

| Recovery | 81% | After column cleanup using QuEChERS-based extraction | researchgate.net |

| Molecular Ion Error | < 5 ppm | Indicating method robustness | researchgate.net |

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Remaining Unidentified Biosynthetic Steps

The complete biosynthetic pathway of mascaroside, akin to many complex plant natural products, is not yet fully understood frontiersin.orgnih.govfraunhofer.de. While the general diterpenoid biosynthesis in Coffea species involves the formation of isoprene (B109036) units and subsequent cyclization to the ent-kaurane skeleton, the precise enzymatic steps leading to this compound's distinctive naphthofuran structure and its glycosylation remain to be elucidated mdpi.comresearchgate.net. Future research should prioritize the identification of the specific genes and enzymes responsible for these intricate transformations. Advanced techniques such as chemoproteomics, which can directly profile active enzymes interacting with substrates, offer significant potential for accelerating the discovery of these key biosynthetic genes frontiersin.org. Prior genomic and transcriptomic investigations of Coffea arabica beans have already identified enzymes involved in the initial cyclization steps of diterpenoids, laying the groundwork for further identification of enzymes relevant to other coffee ent-kaurane diterpenoids, including this compound mdpi.com. A thorough understanding of these biosynthetic steps is crucial for enabling potential biotechnological production and pathway engineering.

Exploration of Novel Biological Activities in Preclinical Models

Although some studies have indicated that certain this compound analogs (this compound I-V) did not exhibit cytotoxic activity against various tumor cell lines, the full spectrum of this compound's biological activities in preclinical models largely remains unexplored mdpi.comresearchgate.netmdpi.com. Future research should systematically investigate its potential in diverse preclinical settings to uncover novel activities. This includes exploring its effects on various cellular pathways, its interaction with different biological targets, and its potential in models of other chronic diseases beyond those initially considered for coffee diterpenoids, such as antidiabetic or anti-inflammatory potentials mdpi.comdovepress.com. Preclinical studies typically encompass in vitro and in vivo evaluations to assess activity, pharmacokinetics, and preliminary safety, which are critical steps in identifying promising compounds for further development nih.govnih.govmdpi.comjscimedcentral.com.

Development of More Potent and Selective Analogs through Rational Design

A significant future direction involves the development of more potent and selective analogs of this compound through rational design slideshare.net. Rational drug design entails modifying a bioactive compound to create new molecules with improved chemical and biological properties slideshare.netnih.govnih.govchemrxiv.org. This approach would leverage the known structure of this compound foodb.caresearchgate.net and any identified structure-activity relationships (SAR) to synthesize derivatives with enhanced efficacy or reduced off-target effects. For instance, if specific biological activities are identified, modifications could be designed to optimize binding to particular molecular targets scielo.org.mx. This process typically involves computational modeling, synthetic chemistry, and rigorous in vitro and in vivo biological screening of the newly synthesized compounds mdpi.commdpi.com.

Advancements in Sustainable Isolation and Synthesis Methodologies

Current methods for isolating diterpenoids like this compound from coffee beans often necessitate extensive sequential chromatographic separations from large quantities of raw material, yielding only small amounts of pure compounds mdpi.com. Advancements in sustainable isolation and synthesis methodologies are therefore crucial to make this compound more accessible for research and potential applications. This includes developing greener extraction techniques, such as improved solvent systems or alternative methods that minimize environmental impact researchgate.netnih.gov. Furthermore, exploring biotechnological production through engineered biosynthesis in microbial or plant cell factories offers a promising avenue for sustainable and scalable production, reducing reliance on traditional plant extraction and mitigating environmental pressures frontiersin.orgnih.gov.

Integration of Omics Technologies for Comprehensive Biological Understanding

Integrating "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive understanding of this compound's biological effects and mechanisms of action silicogene.comnih.govteknoscienze.comresearchgate.netnih.gov. This multi-omics approach can reveal how this compound interacts with biological systems at various molecular levels, from changes in gene expression to protein modifications and metabolic shifts silicogene.comnih.govteknoscienze.com. For example, transcriptomics can identify genes whose expression is modulated by this compound, while metabolomics can reveal changes in metabolic pathways silicogene.comteknoscienze.com. The integrated analysis of these vast datasets, often employing bioinformatics and machine learning, can lead to the discovery of relevant genes, pathways, and causal mechanisms, thereby providing a holistic picture of its biological impact silicogene.comnih.govresearchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and purifying Mascaroside from natural sources?

- Answer : Effective isolation requires a combination of chromatographic techniques (e.g., HPLC, column chromatography) and solvent partitioning, guided by bioactivity assays or metabolomic profiling. Validate purity using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent systems, column parameters, and retention times in triplicate experiments .

Q. How can researchers verify the structural identity of this compound to avoid mischaracterization?

- Answer : Use a multi-technique approach:

- Spectroscopic validation : Compare NMR (¹H, ¹³C, 2D-COSY) and MS/MS fragmentation patterns with synthetic standards or literature data.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Data cross-checking : Align observed spectral data with computational predictions (e.g., DFT calculations for NMR shifts). Discrepancies >5% warrant re-isolation or synthetic confirmation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For example:

- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Dose-response curves : Use ≥5 concentrations with technical replicates to calculate IC₅₀ values.

- Controls : Include positive controls (e.g., dexamethasone) and vehicle-only baselines. Report inter-assay variability and limit false positives via secondary orthogonal assays .

Advanced Research Questions

Q. How should conflicting bioactivity data for this compound across studies be resolved?

- Answer : Conduct a systematic discrepancy analysis:

Compare experimental variables : Cell lines (e.g., primary vs. immortalized), culture conditions (e.g., serum concentration), and compound stability (e.g., light/temperature sensitivity).

Assess methodological rigor : Check for unaccounted cytotoxicity (via ATP/MTT assays) or solvent interference (e.g., DMSO concentrations >0.1%).

Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers. Address heterogeneity via subgroup analysis (e.g., in vivo vs. in vitro systems) .

Q. What strategies optimize this compound’s bioavailability in preclinical models while maintaining activity?

- Answer :

- Formulation : Use nano-encapsulation (liposomes, polymeric nanoparticles) or prodrug derivatives to enhance solubility.

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Adjust dosing regimens (e.g., staggered administration) to maintain therapeutic thresholds.

- Validation : Cross-validate in vivo efficacy with pharmacodynamic biomarkers (e.g., target engagement assays) .

Q. How can multi-omics integration clarify this compound’s mechanism of action?

- Answer : Combine:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.

- Metabolomics : LC-MS/MS to map metabolic pathway perturbations.

- Network analysis : Use tools like STRING or Cytoscape to integrate omics layers and pinpoint hub targets. Validate computationally predicted targets via CRISPR knockouts or enzymatic assays .

Methodological Frameworks

Q. What criteria define a robust hypothesis for this compound’s therapeutic potential?

- Answer : Apply the FINER framework :

- Feasible : Ensure access to sufficient quantities (>95% purity) for dose-ranging studies.

- Interesting : Address gaps (e.g., efficacy in drug-resistant phenotypes).

- Novel : Explore understudied mechanisms (e.g., epigenetic modulation).

- Ethical : Adhere to animal welfare guidelines (3Rs principles).

- Relevant : Align with unmet clinical needs (e.g., neurodegenerative diseases) .

Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interactions in complex biological systems?

- Answer :

- Orthogonal assays : Confirm activity in cell-free systems (e.g., recombinant enzyme assays).

- Negative controls : Use structurally analogous inactive compounds or genetic knockouts.

- Biophysical validation : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinities.

- Data interpretation : Apply Hill slope criteria (nH ≈1 for single-site binding) to rule out non-specific aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.